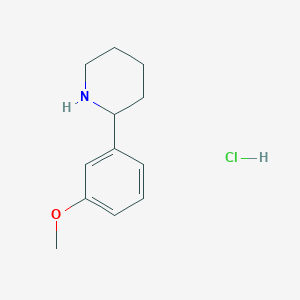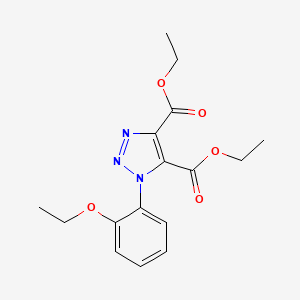
2-(3-Methoxyphenyl)piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3-Methoxyphenyl)piperidine hydrochloride” is a chemical compound with the molecular weight of 227.73 . It is a solid substance that should be stored at 2-8°C .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(3-methoxyphenyl)piperidine hydrochloride . The InChI code is 1S/C12H17NO.ClH/c1-14-11-6-4-5-10(9-11)12-7-2-3-8-13-12;/h4-6,9,12-13H,2-3,7-8H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 227.73 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.科学的研究の応用
Pharmacological Evaluation of Piperidine Analogs : A study described the synthesis and intravenous analgesic activity of a series of 3-methyl-4-(N-phenyl amido)piperidines, indicating their potential as analgesics with short duration of action, highlighting the pharmacological significance of the piperidine structure (Lalinde et al., 1990).
Antimicrobial and Antioxidant Activities : Research on novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters demonstrated their antimicrobial and antioxidant potential, showcasing the utility of piperidine derivatives in these areas (Harini et al., 2014).
Antibacterial Properties : A study on 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10) revealed its ability to selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells, which could be significant in addressing bacterial resistance (Kim et al., 2011).
DNA Binding Studies : Research on N-acyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-ones showed their interaction with DNA, suggesting potential applications in genetics and molecular biology (Mohanraj & Ponnuswamy, 2018).
Influence on Learning and Memory : A study on the modulation of 5-HT4 receptor agonists and antagonists, including piperidine-based compounds, indicated their effects on rat learning and memory, highlighting potential applications in neuroscience (Marchetti et al., 2000).
特性
IUPAC Name |
2-(3-methoxyphenyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-14-11-6-4-5-10(9-11)12-7-2-3-8-13-12;/h4-6,9,12-13H,2-3,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSSKUMKYPGJFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)piperidine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2466680.png)
![6-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2466681.png)

![N-(2-(dimethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2466685.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2466687.png)
![4-[2-(2-Benzylphenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2466688.png)
![N-(3-chlorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2466689.png)
![2-((4-bromobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2466692.png)
![3-(1-(3-Phenylbenzo[c]isoxazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2466694.png)

![2-(naphthalen-1-ylmethyl)-1-octadecyl-1H-benzo[d]imidazole](/img/structure/B2466698.png)
![9-(4-bromophenyl)-3-butyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2466699.png)

